molecular formula C21H21FN6 B2597962 N6,N6-diethyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955337-28-7

N6,N6-diethyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2597962
CAS No.: 955337-28-7
M. Wt: 376.439
InChI Key: RAXHQDRLDAEDOT-UHFFFAOYSA-N
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Description

N6,N6-diethyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative with a phenyl group at the 1-position, a 3-fluorophenyl substituent at the N4 position, and diethyl groups at the N6 position. This scaffold is structurally analogous to kinase inhibitors and epigenetic modulators, with substituents influencing target selectivity and pharmacokinetic properties.

Properties

IUPAC Name

6-N,6-N-diethyl-4-N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6/c1-3-27(4-2)21-25-19(24-16-10-8-9-15(22)13-16)18-14-23-28(20(18)26-21)17-11-6-5-7-12-17/h5-14H,3-4H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXHQDRLDAEDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6,N6-diethyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N6,N6-diethyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N6,N6-diethyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N6,N6-diethyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

N4 Position Modifications

  • 3,4-Dimethylphenyl (PR5-LL-CM01) : Methyl groups increase steric bulk, which may enhance hydrophobic interactions with PRMT5’s substrate-binding pocket .

N6 Position Modifications

  • Dimethylaminoethyl (PR5-LL-CM01): The tertiary amine in this group may improve solubility via protonation under physiological conditions, a feature absent in the main compound’s diethyl groups .

1-Position Variations

  • Phenyl (Main Compound) : The phenyl group at the 1-position is conserved in PR5-LL-CM01 and but replaced with methyl in , which could reduce π-π stacking interactions .

Research Findings and Implications

  • PR5-LL-CM01 demonstrates potent PRMT5 inhibition (IC50: 8 nM) and antitumor activity in preclinical models, highlighting the importance of N6-dimethylaminoethyl and N4-3,4-dimethylphenyl groups for this target .
  • ’s N6-propyl analog lacks reported activity, suggesting that longer alkyl chains (e.g., diethyl) or functionalized groups (e.g., dimethylaminoethyl) are critical for target engagement.
  • Chloro and methyl groups in ’s compound may confer resistance to metabolic degradation compared to fluorine but could reduce target specificity due to increased hydrophobicity .

Biological Activity

N6,N6-diethyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology. The compound's structure features a complex arrangement that contributes to its biological activity, primarily through interactions with specific kinases involved in cell cycle regulation.

Chemical Structure and Properties

The molecular formula of this compound is C21H21FN6C_{21}H_{21}FN_{6} with a molecular weight of approximately 376.4 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core with diethyl and fluorophenyl substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC21H21FN6
Molecular Weight376.4 g/mol
CAS Number955337-28-7
StructureChemical Structure

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK6. This inhibition leads to G1 phase cell cycle arrest, which is crucial for preventing uncontrolled cell proliferation associated with cancer.

Key Mechanisms:

  • Target : Cyclin-dependent kinase 6 (CDK6)
  • Mode of Action : Inhibition of CDK activity leading to G1 cell cycle arrest
  • Biochemical Pathways Affected : Cell cycle regulation pathways

Biological Activity

Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines. It has been shown to selectively inhibit CDK6, which plays a pivotal role in the progression of several cancers.

Case Studies and Research Findings:

  • In Vitro Studies : In studies assessing the anti-proliferative activity against A549 (lung cancer) and HCT116 (colon cancer) cell lines, compounds similar to N6,N6-diethyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine demonstrated IC50 values indicating potent inhibitory effects.
    • Example: Compound 12b (a related derivative) exhibited IC50 values of 8.21 µM against A549 and 19.56 µM against HCT116 cells .
  • Kinase Inhibition : The compound has been evaluated for its kinase inhibitory activities; it shows promise as an effective inhibitor of CDK6 with potential applications in targeted cancer therapies.
    • Notably, it has shown superior antitumor activities compared to established treatments like palbociclib .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics that may enhance its therapeutic index in clinical settings.

Q & A

Basic: What are the key considerations for optimizing synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives?

Answer:
Synthesis optimization requires careful selection of solvents, reaction temperatures, and catalysts. For example, glacial acetic acid is often used for cyclization reactions due to its ability to stabilize intermediates, as seen in the synthesis of structurally similar pyrazolo[3,4-d]pyrimidines via reflux with 2,5-diethoxytetrahydrofuran . Purification via recrystallization (e.g., methanol or acetonitrile) is critical to isolate high-purity products, with IR and ¹H NMR spectroscopy used to confirm structural integrity . Statistical design of experiments (DoE) can minimize trial-and-error by systematically varying parameters like molar ratios and reaction times .

Advanced: How can computational methods enhance reaction design for pyrazolo[3,4-d]pyrimidine derivatives?

Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory) predict transition states and intermediates, enabling targeted synthesis. For instance, ICReDD’s approach combines computational modeling with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) for pyrazolo[3,4-d]pyrimidine reactions, reducing development time by 30–50% . Virtual simulations of substituent effects (e.g., fluorine’s electron-withdrawing properties) can also guide regioselective modifications .

Basic: What safety protocols are essential when handling fluorinated pyrazolo[3,4-d]pyrimidines?

Answer:
Fluorinated compounds require stringent safety measures due to potential toxicity. Key protocols include:

  • Use of fume hoods for reactions involving volatile fluorinated intermediates.
  • Personal protective equipment (PPE): nitrile gloves, lab coats, and eye protection.
  • Compliance with hazard statements (e.g., H302, H315) for fluorobenzamide derivatives, including proper waste disposal .

Advanced: How do fluorinated substituents influence the bioactivity and physicochemical properties of pyrazolo[3,4-d]pyrimidines?

Answer:
Fluorine’s electronegativity enhances metabolic stability and binding affinity. For example, 3-fluorophenyl substituents increase lipophilicity (logP), improving membrane permeability. In vitro studies of analogous compounds show that fluorination at the 3-position enhances kinase inhibition by 20–40% compared to non-fluorinated analogs . Computational tools like molecular docking can predict fluorine’s impact on target interactions (e.g., π-stacking with aromatic residues) .

Basic: What analytical techniques are most effective for characterizing pyrazolo[3,4-d]pyrimidine derivatives?

Answer:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., diethyl groups at N6) and aromatic proton environments.
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and purity.
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for structure-activity relationship (SAR) studies .

Advanced: How can statistical models resolve contradictions in SAR data for pyrazolo[3,4-d]pyrimidines?

Answer:
Multivariate analysis (e.g., partial least squares regression) correlates structural descriptors (e.g., Hammett constants, steric bulk) with bioactivity. For example, conflicting data on N4-substituent effects can be resolved by analyzing electronic (σ) and hydrophobic (π) parameters across a compound library. DoE-based optimization also identifies outliers due to solvent polarity or pH variations .

Basic: What reactor designs are optimal for scaling pyrazolo[3,4-d]pyrimidine synthesis?

Answer:
Continuous flow reactors are preferred for exothermic reactions (e.g., cyclizations), offering precise temperature control and reduced side products. Membrane separation technologies (e.g., nanofiltration) improve yield by isolating intermediates . Batch reactors with reflux condensers are suitable for small-scale synthesis of diethylamino derivatives .

Advanced: How can machine learning address reproducibility challenges in heterogeneous reaction conditions?

Answer:
Neural networks trained on historical reaction data (e.g., solvent, catalyst, yield) predict optimal conditions for new derivatives. For instance, models incorporating fluorinated pyrazolo[3,4-d]pyrimidine datasets can recommend solvent-catalyst pairs with >90% accuracy, reducing failed experiments .

Basic: What are common pitfalls in interpreting spectral data for pyrazolo[3,4-d]pyrimidines?

Answer:

  • NMR Solvent Peaks : Residual DMSO-d6 (δ 2.50 ppm) may obscure NH signals.
  • Tautomerism : Pyrazolo[3,4-d]pyrimidines exhibit keto-enol tautomerism, leading to split peaks in ¹H NMR .
  • Fluorine Coupling : ¹⁹F NMR is essential to resolve splitting patterns in fluorophenyl groups .

Advanced: What methodologies reconcile conflicting data in mechanistic studies of pyrazolo[3,4-d]pyrimidine reactions?

Answer:
Controlled isotopic labeling (e.g., ¹⁵N or ²H) and kinetic isotope effect (KIE) experiments differentiate between competing mechanisms (e.g., SN1 vs. SN2). For example, ¹³C-labeled acetic acid in cyclization reactions traces intermediate formation, resolving discrepancies in proposed pathways .

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